molecular formula C8H5N3O B1647775 5-Hydroxy-1H-indazole-4-carbonitrile

5-Hydroxy-1H-indazole-4-carbonitrile

Cat. No.: B1647775
M. Wt: 159.14 g/mol
InChI Key: CAHDRKLRNMMFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-hydroxy-1H-indazole-4-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-3-5-6-4-10-11-7(6)1-2-8(5)12/h1-2,4,12H,(H,10,11)

InChI Key

CAHDRKLRNMMFOA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NN=C2)C#N)O

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1.5 ml) was added dropwise to a solution of 1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole-4-carbonitrile (227 mg, 0.693 mmol) in dichloromethane (6.5 ml) at room temperature, and the resulting mixture was stirred for 1.5 hours while being maintained at room temperature. The reaction solution was diluted with ethyl acetate and adjusted to pH 7 with a saturated aqueous sodium hydrogencarbonate solution, followed by partition and extraction. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure to obtain a crude product. The crude product was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-hydroxy-1H-indazole-4-carbonitrile (108 mg, 98%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole-4-carbonitrile
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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